molecular formula C5H2BrF2NOS B2646179 4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde CAS No. 2248379-43-1

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No. B2646179
CAS RN: 2248379-43-1
M. Wt: 242.04
InChI Key: RZZYKNPKZKPPLV-UHFFFAOYSA-N
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Description

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow solid with a molecular formula of C5H2BrF2NO2S and a molecular weight of 247.04 g/mol.

Scientific Research Applications

Synthesis of Complex Molecules

One study demonstrated a convenient synthesis method for a macrocyclic antibiotic's central skeleton, utilizing a stepwise method that involves converting specific groups into 2-thiazolyl groups via thioamide and carbaldehyde groups. This method was applied to synthesize an antibiotic, showing the compound's potential in antibiotic synthesis (Okumura et al., 1998).

Synthesis of Derivatives for Biological Studies

Another research effort focused on the synthesis of thiazole derivatives from thiazolidine-2,4-dione, highlighting the versatility of thiazole compounds in creating biologically active molecules. These derivatives were explored for potential applications in medicinal chemistry, indicating their relevance in drug development (Athmani et al., 1992).

Antimicrobial Studies

A series of novel 2,4-disubstituted thiazole derivatives were synthesized and screened for their antibacterial activities against various microorganisms. The study revealed significant antibacterial activity, showcasing the compound's role in developing new antimicrobial agents (Vijesh et al., 2010).

Chemical Reactions and Mechanistic Insights

Research into the reactions of specific thiazole derivatives has provided insights into synthetic pathways that can lead to the creation of heteroanellated compounds containing thiophene, pyrazole, pyrimidine, and thiazepine rings. Such studies are crucial for understanding reaction mechanisms and developing novel synthetic strategies (Neidlein & Schröder, 1992).

properties

IUPAC Name

4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2NOS/c6-3-2(1-10)11-5(9-3)4(7)8/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZYKNPKZKPPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

CAS RN

2248379-43-1
Record name 4-bromo-2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde
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